Cas no 1326867-05-3 (2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethylphenyl)acetamide)

2-[2-(4-Bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethylphenyl)acetamide is a specialized heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core with a 4-bromophenyl substituent and an N-(2,4-dimethylphenyl)acetamide side chain. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the bromophenyl group enhances reactivity for further functionalization, while the acetamide moiety may contribute to binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound’s purity and stability under standard conditions ensure reliability for research applications.
2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethylphenyl)acetamide structure
1326867-05-3 structure
Product Name:2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethylphenyl)acetamide
CAS No:1326867-05-3
MF:C21H18BrN5O2
MW:452.303923130035
CID:5460831
Update Time:2025-10-31

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine-5(4H)-acetamide
    • 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethylphenyl)acetamide
    • Inchi: 1S/C21H18BrN5O2/c1-13-3-8-17(14(2)9-13)24-20(28)11-26-21(29)19-10-18(25-27(19)12-23-26)15-4-6-16(22)7-5-15/h3-10,12H,11H2,1-2H3,(H,24,28)
    • InChI Key: CASPISUHQCVXLJ-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=CC=C(C)C=C2C)=O)C(=O)C2=CC(C3=CC=C(Br)C=C3)=NN2C=N1

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethylphenyl)acetamide Pricemore >>

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Additional information on 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethylphenyl)acetamide

Research Brief on 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethylphenyl)acetamide (CAS: 1326867-05-3)

Recent advancements in chemical biology and medicinal chemistry have highlighted the potential of pyrazolo[1,5-d][1,2,4]triazine derivatives as promising scaffolds for drug discovery. Among these, the compound 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethylphenyl)acetamide (CAS: 1326867-05-3) has garnered significant attention due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.

The synthesis of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethylphenyl)acetamide involves a multi-step process, starting with the condensation of 4-bromobenzaldehyde with hydrazine derivatives to form the pyrazole core. Subsequent cyclization and functionalization steps yield the final product with high purity and yield. Recent studies have optimized these synthetic routes to improve scalability and reduce environmental impact, making the compound more accessible for further research and development.

In terms of biological activity, this compound has demonstrated potent inhibitory effects against several kinase targets, including but not limited to cyclin-dependent kinases (CDKs) and tyrosine kinases. Preliminary in vitro studies have shown that it exhibits nanomolar IC50 values against specific cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, molecular docking studies have revealed that the compound binds to the ATP-binding pocket of these kinases, thereby interfering with their catalytic activity and downstream signaling pathways.

Recent in vivo studies have further validated the therapeutic potential of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethylphenyl)acetamide. In murine models of breast cancer, the compound significantly reduced tumor growth and metastasis when administered at sub-toxic doses. These effects were attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells, as evidenced by flow cytometry and immunohistochemical analyses. Additionally, the compound showed favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for once-daily dosing.

Despite these promising results, challenges remain in the development of this compound as a clinical candidate. Issues such as off-target effects, potential drug-drug interactions, and long-term toxicity need to be addressed through further preclinical studies. Recent efforts have focused on structural modifications to enhance selectivity and reduce adverse effects, with some derivatives already showing improved profiles in early-stage testing.

In conclusion, 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethylphenyl)acetamide represents a promising lead compound in the field of kinase inhibitor development. Its unique structural features, potent biological activity, and favorable pharmacokinetic properties make it a valuable candidate for further investigation. Future research should focus on optimizing its therapeutic index and exploring its potential in combination therapies, paving the way for its eventual translation into clinical applications.

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